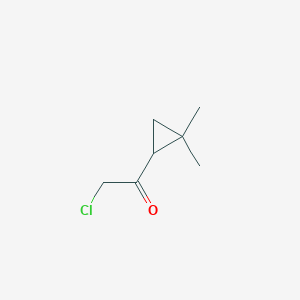
2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone is an organic compound with a unique structure featuring a cyclopropyl ring substituted with two methyl groups and a chloroethanone moiety
Applications De Recherche Scientifique
2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for active pharmaceutical ingredients.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
The safety data sheet for a similar compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone, indicates that it is toxic if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, is fatal if inhaled, is suspected of causing genetic defects, is suspected of damaging fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone typically involves the chlorination of cyclopropylmethyl ketone. One common method includes dissolving cyclopropylmethyl ketone in a suitable solvent, such as dichloromethane, and adding a metallic aluminum catalyst. Chlorine gas is then introduced to the reaction mixture, leading to the formation of the desired product .
Industrial Production Methods
For industrial-scale production, continuous preparation systems are often employed. These systems allow for the sequential chlorination and purification steps to be carried out in a controlled manner, improving yield and efficiency. The use of automated control units ensures precise reaction conditions and minimizes the risk of impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted ethanones.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the carbonyl group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(2,4-dimethylphenyl)ethanone
- 2-Chloro-1-(3-hydroxyphenyl)ethanone
- 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
Uniqueness
2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone is unique due to its cyclopropyl ring, which imparts distinct steric and electronic properties. This structural feature differentiates it from other chloroethanones and can influence its reactivity and interactions with other molecules .
Propriétés
IUPAC Name |
2-chloro-1-(2,2-dimethylcyclopropyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c1-7(2)3-5(7)6(9)4-8/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTVNHOUNYKVAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
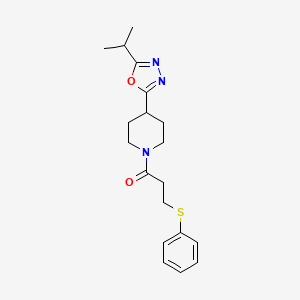

![2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide](/img/structure/B2563899.png)
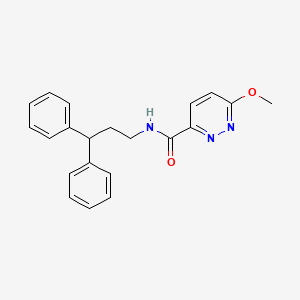
![1-(2-fluorophenyl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2563903.png)
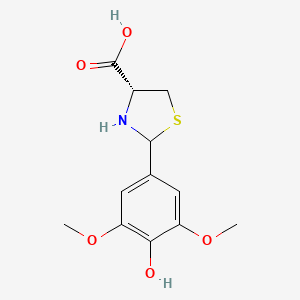
![N-[(6-bromopyridin-3-yl)sulfonyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide](/img/structure/B2563907.png)
![4-(N,N-diallylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2563909.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2563911.png)
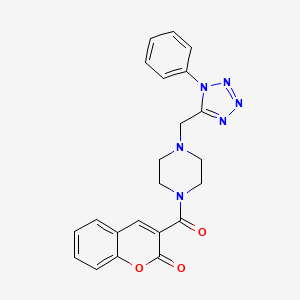
![methyl 5-(hydroxymethyl)-1-[2-hydroxy-2-(4-methylphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2563913.png)
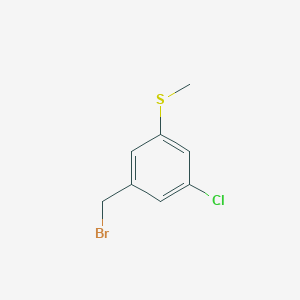
![4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2563916.png)
![6-[(2H-1,3-benzodioxol-5-yl)methyl]-5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2563920.png)
